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Compound of Interest

Compound Name: 1,3-Dioxan-2-one

Cat. No.: B1683651

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
1,3-dioxan-2-one, a heterocyclic organic compound of interest in various chemical and
pharmaceutical research domains. This document details the nuclear magnetic resonance
(NMR) and infrared (IR) spectral properties, offering a foundational resource for compound
identification, characterization, and quality control.

Molecular Structure and Spectroscopic Overview

1,3-Dioxan-2-one possesses a six-membered ring containing two oxygen atoms and a
carbonyl group. This structure gives rise to characteristic signals in both NMR and IR
spectroscopy, which are invaluable for its unambiguous identification.

Molecular Formula: C4aHeOs Molecular Weight: 102.09 g/mol CAS Number: 2453-03-4

The spectroscopic analysis of 1,3-dioxan-2-one involves the interpretation of its *H NMR, 13C
NMR, and FT-IR spectra to confirm its molecular structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule.
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'H NMR Spectroscopy

The *H NMR spectrum of 1,3-dioxan-2-one is characterized by two main signals
corresponding to the two distinct types of protons in the molecule.

Proton Chemical Shift o Coupling _

_ Multiplicity Integration
Assignment (®) ppm Constant (J) Hz
O-CHz2 (C4/C6) ~4.45 Triplet (t) ~5.8 4H
C-CHz-C (C5) ~2.14 Quintet ~5.8 2H

Note: Predicted data. Experimental values may vary slightly.[1]

3C NMR Spectroscopy

The proton-decoupled 3C NMR spectrum of 1,3-dioxan-2-one exhibits three distinct signals,
corresponding to the three non-equivalent carbon atoms in the molecule.

_ Chemical Shift () ppm (in Chemical Shift () ppm (in
Carbon Assignment

CDCls) H20)
C=0 (C2) ~149 Not Available
O-CHz (C4/C6) ~67 Not Available
C-CH2-C (C5) ~21 Not Available

Note: Experimental data for CDCIs is inferred from similar structures and requires experimental
verification. Experimental data in H20 is available but specific shifts for each carbon are not
fully detailed in the provided search results.

Infrared (IR) Spectroscopy

Fourier-transform infrared (FT-IR) spectroscopy provides information about the functional
groups present in a molecule through the absorption of infrared radiation at specific
frequencies. The IR spectrum of 1,3-dioxan-2-one is dominated by a strong absorption band
corresponding to the carbonyl group.
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Frequency (cm™2) Vibrational Mode Intensity
~1730 - 1750 C=0 stretch (ester/carbonate) Strong
~1200 - 1300 C-O stretch Strong
~2900 - 3000 C-H stretch (alkane) Medium

Note: Specific peak values are based on typical ranges for the functional groups present and
require experimental confirmation for 1,3-dioxan-2-one.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented.

NMR Spectroscopy

Sample Preparation:

» Dissolve approximately 5-10 mg of 1,3-dioxan-2-one in about 0.6-0.7 mL of a suitable
deuterated solvent (e.g., CDCIs or D20).

¢ Transfer the solution to a 5 mm NMR tube.

¢ Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative
analysis or precise chemical shift referencing is required.

1H NMR Acquisition:

Spectrometer: A 400 MHz or higher field NMR spectrometer.

Pulse Program: Standard single-pulse experiment.

Number of Scans: 16-32 scans for a good signal-to-noise ratio.

Relaxation Delay: 1-2 seconds.

Spectral Width: 0-10 ppm.

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b1683651?utm_src=pdf-body
https://www.benchchem.com/product/b1683651?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683651?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

13C NMR Acquisition:
e Spectrometer: A 100 MHz or higher field NMR spectrometer.
e Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

e Number of Scans: 1024 or more scans may be necessary due to the low natural abundance
of 13C.

o Relaxation Delay: 2-5 seconds.

e Spectral Width: 0-200 ppm.

FT-IR Spectroscopy

Sample Preparation (KBr Pellet Method):

e Thoroughly grind a small amount (1-2 mg) of 1,3-dioxan-2-one with approximately 100-200
mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine,
homogeneous powder is obtained.

e Place a portion of the powder into a pellet press and apply pressure to form a thin,
transparent pellet.

FT-IR Spectrum Acquisition:

e Spectrometer: A Fourier-transform infrared spectrometer.
e Mode: Transmission.

e Spectral Range: 4000-400 cm™1,

e Resolution: 4 cm~1.

e Number of Scans: 16-32 scans.

e Background: A background spectrum of the empty sample compartment or a pure KBr pellet
should be collected and subtracted from the sample spectrum.
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Visualization of Spectroscopic Analysis Workflow

The logical flow of spectroscopic data acquisition and interpretation for 1,3-dioxan-2-one is
illustrated below.
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Caption: Workflow for the spectroscopic analysis of 1,3-dioxan-2-one.

This diagram outlines the process from sample preparation through data acquisition and
analysis to the final structural confirmation of 1,3-dioxan-2-one.
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Caption: Key functional groups and their corresponding spectroscopic signals.

This diagram visually connects the key structural features of 1,3-dioxan-2-one to their
characteristic signals in *H NMR, 3C NMR, and FT-IR spectra.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1.1,3-dioxan-2-one, CAS No. 2453-03-4 - iChemical [ichemical.com]

 To cite this document: BenchChem. [Spectroscopic Analysis of 1,3-Dioxan-2-one: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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